molecular formula C20H21NO B325502 N-(4-phenylhepta-1,6-dien-4-yl)benzamide

N-(4-phenylhepta-1,6-dien-4-yl)benzamide

Cat. No.: B325502
M. Wt: 291.4 g/mol
InChI Key: LKJCXGDCVGYANR-UHFFFAOYSA-N
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Description

N-(4-phenylhepta-1,6-dien-4-yl)benzamide is a benzamide derivative characterized by a central hepta-1,6-dienyl backbone substituted with a phenyl group at the 4-position and a benzamide moiety at the terminal nitrogen.

Properties

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

N-(4-phenylhepta-1,6-dien-4-yl)benzamide

InChI

InChI=1S/C20H21NO/c1-3-15-20(16-4-2,18-13-9-6-10-14-18)21-19(22)17-11-7-5-8-12-17/h3-14H,1-2,15-16H2,(H,21,22)

InChI Key

LKJCXGDCVGYANR-UHFFFAOYSA-N

SMILES

C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

Key benzamide derivatives with comparable structural motifs and activities include:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity References
N-(4-phenylhepta-1,6-dien-4-yl)benzamide C₂₀H₂₁NO 303.39 Benzamide, conjugated diene, phenyl Insufficient data N/A
2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide (Compound 4) C₂₉H₄₂N₂O₂ 466.66 Ethoxy, pentadecyl chain, pyridinyl HAT inhibition (comparable to garcinol)
N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB, 6) C₂₈H₃₅ClF₃NO₂ 548.03 Chloro-CF₃-phenyl, ethoxy, pentadecyl p300 HAT activation
1-Phenyl-3-(4-phenylhepta-1,6-dien-4-yl)thiourea C₂₀H₂₂N₂S 322.47 Thiourea, conjugated diene, phenyl Unspecified activity
Key Observations :
  • Substituents like ethoxy and pentadecyl chains (e.g., Compound 4) enhance lipophilicity, improving cell permeability and HAT inhibitory activity .
  • Biological Activity :
    • Compounds with chloro-CF₃-phenyl groups (e.g., CTPB) exhibit paradoxical p300 HAT activation, contrasting with the inhibitory effects of simpler benzamides. This highlights the role of electron-withdrawing groups in modulating enzyme function .
    • The absence of a pyridinyl or pentadecyl group in this compound may limit its HAT activity compared to derivatives like Compound 4 .

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